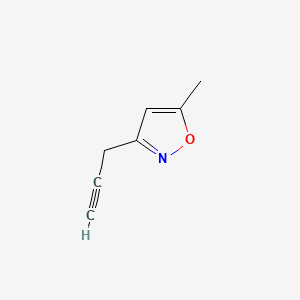
5-Methyl-3-(prop-2-yn-1-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(prop-2-yn-1-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced production costs . These methods often employ green solvents and catalysts, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(prop-2-yn-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can yield different isoxazole derivatives.
Substitution: The compound can participate in substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, isoamyl nitrite, and various oxidizing agents . Reaction conditions often involve moderate temperatures and the use of solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include substituted isoxazoles, oximes, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(prop-2-yn-1-yl)isoxazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-3-(prop-2-yn-1-yl)isoxazole include other isoxazole derivatives such as:
- 5-((3-chlorophenoxy)methyl)-3-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)isoxazole
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7NO |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
5-methyl-3-prop-2-ynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-4-7-5-6(2)9-8-7/h1,5H,4H2,2H3 |
InChI-Schlüssel |
WNDXZMDHYSYTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















